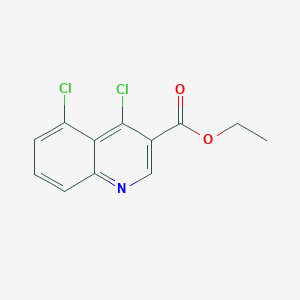

Ethyl 4,5-dichloroquinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4,5-dichloroquinoline-3-carboxylate is a chemical compound with the molecular formula C12H9Cl2NO2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. This compound is characterized by the presence of two chlorine atoms at the 4th and 5th positions of the quinoline ring, and an ethyl ester group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,5-dichloroquinoline-3-carboxylate typically involves the Gould–Jacobs reaction, which is a well-known method for preparing quinoline derivatives. The reaction starts with the condensation of an aniline derivative with an alkoxy methylenemalonic ester or acyl malonic ester, followed by cyclization and decarboxylation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of microwave irradiation techniques to enhance reaction efficiency and yield . The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dichloroquinoline-3-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction, leading to different derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution: Various substituted quinoline derivatives.

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Hydrolysis: 4,5-dichloroquinoline-3-carboxylic acid.

Scientific Research Applications

Ethyl 4,5-dichloroquinoline-3-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4,5-dichloroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the quinoline ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the derivative being studied .

Comparison with Similar Compounds

Similar Compounds

Ethyl 4,6-dichloroquinoline-3-carboxylate: Similar structure but with chlorine atoms at the 4th and 6th positions.

Ethyl 4,8-dichloroquinoline-3-carboxylate: Chlorine atoms at the 4th and 8th positions.

Uniqueness

Ethyl 4,5-dichloroquinoline-3-carboxylate is unique due to the specific positioning of the chlorine atoms, which can influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it valuable for specific applications in research and industry .

Biological Activity

Ethyl 4,5-dichloroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has a molecular formula of C_{12}H_{8}Cl_{2}N_{1}O_{2} and a molecular weight of approximately 270.11 g/mol. The compound features a quinoline ring system with chlorine substituents at positions 4 and 5, enhancing its reactivity and biological activity compared to mono-substituted analogs.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . It has been shown to inhibit various bacterial strains, making it a potential candidate for developing new antimicrobial agents. The compound's effectiveness varies with concentration and the specific microbial target.

Anticancer Potential

The compound also demonstrates anticancer properties . Studies have revealed that it can inhibit the growth of cancer cells by interacting with specific enzymes and receptors involved in cell proliferation and apoptosis. Notably, it has shown promise in modulating pathways associated with tumor suppression, particularly through its effects on p53 protein expression .

The mechanism underlying the biological activities of this compound involves its interaction with cellular targets:

- Enzyme Inhibition : The compound can bind to various enzymes, inhibiting their activity and disrupting metabolic pathways essential for cell survival.

- Cell Cycle Modulation : It affects cell cycle progression, particularly in cancer cells, leading to increased apoptosis rates. For instance, flow cytometry analyses indicate significant alterations in the G2/M phase of the cell cycle in treated cancer cells .

- Apoptosis Induction : this compound activates the extrinsic apoptosis pathway by increasing Fas protein levels in cancer cells, suggesting a potential role in therapeutic strategies targeting apoptotic pathways .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Characteristics | Biological Activity |

|---|---|---|

| Ethyl 4-chloroquinoline-3-carboxylate | One chloro substituent at position 4 | Moderate antimicrobial activity |

| Ethyl 6-chloroquinoline-3-carboxylate | One chloro substituent at position 6 | Limited anticancer properties |

| Ethyl 4,6-dibromoquinoline-3-carboxylate | Two bromo substituents at positions 4 and 6 | Enhanced cytotoxicity against certain tumors |

This compound stands out due to its dual chlorine substitutions that enhance both its reactivity and biological potency compared to these analogs .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, showcasing its potential as an effective antimicrobial agent.

- Anticancer Activity : In vitro studies on human colorectal cancer cell lines revealed that treatment with this compound led to a marked reduction in cell viability and induced apoptosis through caspase activation pathways .

Properties

Molecular Formula |

C12H9Cl2NO2 |

|---|---|

Molecular Weight |

270.11 g/mol |

IUPAC Name |

ethyl 4,5-dichloroquinoline-3-carboxylate |

InChI |

InChI=1S/C12H9Cl2NO2/c1-2-17-12(16)7-6-15-9-5-3-4-8(13)10(9)11(7)14/h3-6H,2H2,1H3 |

InChI Key |

OGCKCLZDGLDNHX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC=C(C2=C1Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.